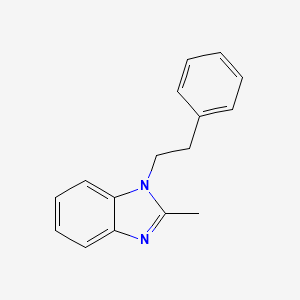![molecular formula C24H20N2OS2 B11131245 N-{1-cyano-2,2-bis[(4-methylphenyl)sulfanyl]ethenyl}benzamide](/img/structure/B11131245.png)
N-{1-cyano-2,2-bis[(4-methylphenyl)sulfanyl]ethenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-CYANO-2,2-BIS[(4-METHYLPHENYL)SULFANYL]ETH-1-EN-1-YL}BENZAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyano group, two 4-methylphenylsulfanyl groups, and a benzamide moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-CYANO-2,2-BIS[(4-METHYLPHENYL)SULFANYL]ETH-1-EN-1-YL}BENZAMIDE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . Common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature or using a steam bath.
Fusion: Conducting the reaction without solvent at elevated temperatures, often around 70°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. This includes precise control of temperature, reaction time, and purification processes to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
N-{1-CYANO-2,2-BIS[(4-METHYLPHENYL)SULFANYL]ETH-1-EN-1-YL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{1-CYANO-2,2-BIS[(4-METHYLPHENYL)SULFANYL]ETH-1-EN-1-YL}BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-{1-CYANO-2,2-BIS[(4-METHYLPHENYL)SULFANYL]ETH-1-EN-1-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and sulfanyl groups play crucial roles in its reactivity and binding affinity. These interactions can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- N-(3-chloro-4-methoxy-phenyl)-4-methyl-N-[1-[5-(4-nitro-phenyl)-furan-2-yl]-meth-(E)-ylidene-hydrazinocarbonylmethyl]-benzenesulfonamide
Uniqueness
Its structure allows for versatile modifications and interactions, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C24H20N2OS2 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
N-[1-cyano-2,2-bis[(4-methylphenyl)sulfanyl]ethenyl]benzamide |
InChI |
InChI=1S/C24H20N2OS2/c1-17-8-12-20(13-9-17)28-24(29-21-14-10-18(2)11-15-21)22(16-25)26-23(27)19-6-4-3-5-7-19/h3-15H,1-2H3,(H,26,27) |
InChI Key |
GKXQWGIIQYBUHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=C(C#N)NC(=O)C2=CC=CC=C2)SC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B11131172.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B11131180.png)
![1-{[1-(4-methoxyphenyl)-5-oxotetrahydro-1H-pyrrol-3-yl]carbonyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide](/img/structure/B11131185.png)
![N-(3,4-dimethoxyphenethyl)-2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetamide](/img/structure/B11131193.png)
![5-(3-bromophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11131212.png)

![N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide](/img/structure/B11131221.png)
![1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11131231.png)
![5-(2,6-dimethylmorpholin-4-yl)-2-{(E)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile](/img/structure/B11131249.png)
![(5Z)-5-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11131257.png)
![1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11131259.png)
![7-Bromo-1-(3-methoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11131264.png)
